molecular formula C7H6N2O B1451602 2-Cyano-3-methylpyridine 1-oxide CAS No. 159727-88-5

2-Cyano-3-methylpyridine 1-oxide

Cat. No. B1451602
M. Wt: 134.14 g/mol
InChI Key: OTXYVTPSEMLVLS-UHFFFAOYSA-N
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Description

2-Cyano-3-methylpyridine 1-oxide is a chemical compound with the molecular formula C7H6N2O . It is a solid substance and is considered to be a derivative of pyridine .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-methylpyridine 1-oxide consists of a pyridine ring with a nitrile group attached to the 2-position and a methyl group attached to the 3-position .


Physical And Chemical Properties Analysis

2-Cyano-3-methylpyridine 1-oxide is a solid substance . It has a molecular weight of 134.14 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Production of Nicotinic Acid

  • Scientific Field : Industrial Chemistry
  • Application Summary : Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent . It can be made from tryptophan by plants and animals but is usually not completely bioavailable .
  • Methods of Application : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid . A literature review was carried out on ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine .
  • Results or Outcomes : The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

Preparation of Pyridine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .
  • Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
  • Results or Outcomes : The high surface area, simple preparation, and modification are among the major advantages of magnetically recoverable nano-catalysts .

Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Cyano-3-methylpyridine 1-oxide” is a chemical compound with the molecular formula C7H6N2O . It can be used in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application would depend on the particular synthesis process being carried out .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis process .

Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-Cyano-3-methylpyridine 1-oxide” is a chemical compound with the molecular formula C7H6N2O . It can be used in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application would depend on the particular synthesis process being carried out .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis process .

Safety And Hazards

2-Cyano-3-methylpyridine 1-oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

properties

IUPAC Name

3-methyl-1-oxidopyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-3-2-4-9(10)7(6)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXYVTPSEMLVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-methylpyridine 1-oxide

Synthesis routes and methods

Procedure details

3-Methylpyridine-2-carbonitrile (10 g, 85 mmol) was taken up in DCM (180 mL) and mCPBA (20.9 g, 93 mmol) was added. The resulting mixture was stirred at room temperature overnight. Additional mcpba (9.49 g, 42 mmol) was added and stirring continued at room temperature for 24 hours. Saturated aqueous NaHCO3 and the resulting mixture was extracted with EtOAc (3×), followed by 20% MeOH—CHCl3 (2×). The combined organic extracts were dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (0-20% MeOH/EtOAc) gave the title compound as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
20.9 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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